Molecular Weight Increase and Predicted Lipophilicity Shift vs. 4-Bromo-2-methoxyphenol
Replacement of the methoxy group in 4-Bromo-2-methoxyphenol with a 2,2-difluoroethoxy group increases molecular weight from 203.03 to 253.04 g/mol (Δ +50.01 g/mol, +24.6%) and is expected to increase lipophilicity . While the logP of the target compound has not been experimentally determined, the 4-bromo-2-ethoxy analog has an experimentally determined logP of 2.64 and the methoxy analog has a logP of 2.16–2.31 , indicating that the ethoxy-to-difluoroethoxy transition further increases logP due to the fluorine-induced hydrophobic effect. The CF₂ insertion is well-precedented to raise logD at pH 7.4 by approximately 0.3–0.6 log units relative to the corresponding ether in matched molecular pair analyses [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity (logP/logD) |
|---|---|
| Target Compound Data | MW = 253.04 g/mol; logP (predicted) not experimentally determined; ethoxy analog logP = 2.64 as reference floor . |
| Comparator Or Baseline | 4-Bromo-2-methoxyphenol: MW = 203.03 g/mol, logP = 2.16–2.31 ; 4-Bromo-2-ethoxyphenol: MW = 217.06 g/mol, logP = 2.64 . |
| Quantified Difference | MW difference: +50.01 g/mol (+24.6% vs. methoxy); logP: ethoxy baseline 2.64, target compound estimated ≥2.8; methoxy-to-target Δ logP estimated ≥0.5 log units. |
| Conditions | Calculated/predicted physicochemical properties; experimental logP values from Fluorochem (4-bromo-2-ethoxyphenol) and BOC Sciences/Chemsrc (4-bromo-2-methoxyphenol). |
Why This Matters
Higher MW and lipophilicity may be beneficial or detrimental depending on the target product profile (e.g., CNS penetration vs. metabolic clearance), making informed selection based on quantitative parameters essential.
- [1] Placing CF₂ in the Center: Major Physicochemical Changes Upon a Minor Structural Alteration in Gem-Difunctional Compounds. The introduction of the CF₂ group can significantly enhance lipophilicity and metabolic stability. View Source
